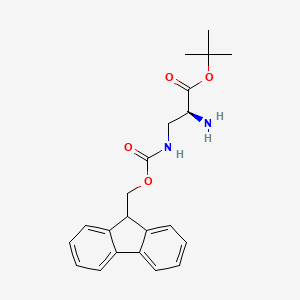

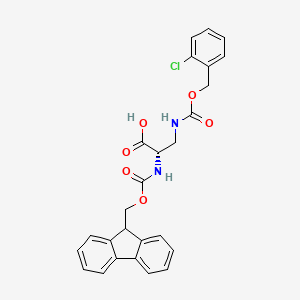

Fmoc-Dap(Z-2-Cl)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

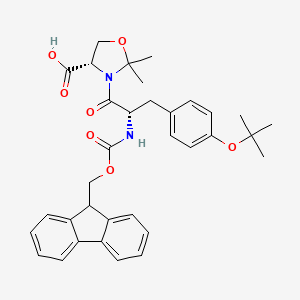

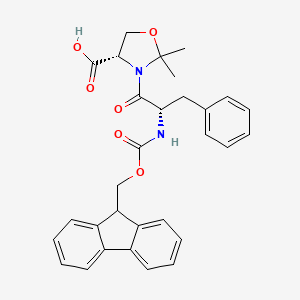

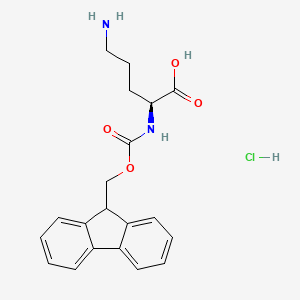

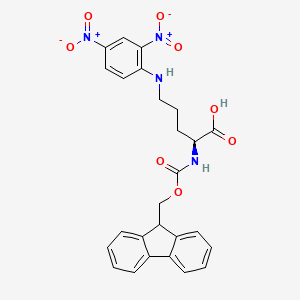

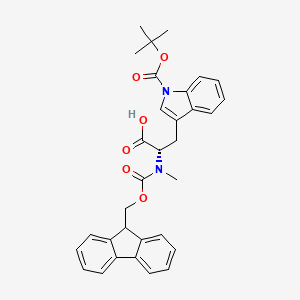

Fmoc-Dap(Z-2-Cl)-OH is a chemical compound used in scientific research for various purposes, including drug discovery and development. This compound is a derivative of Fmoc-Dap, which is an amino acid used as a building block in peptide synthesis. This compound has become an essential tool in the field of medicinal chemistry due to its unique properties and applications.

Wissenschaftliche Forschungsanwendungen

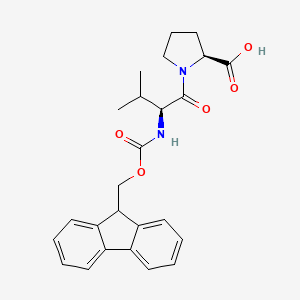

Synthesis and Peptide Assembly

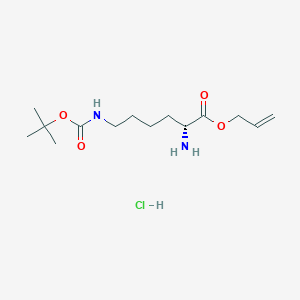

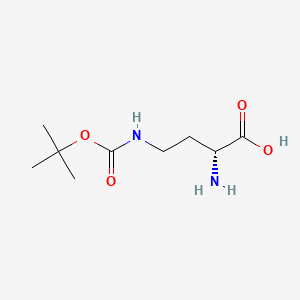

Fmoc-Dap(Z-2-Cl)-OH, as an orthogonally protected amino acid, plays a crucial role in the synthesis and assembly of peptides. Rao et al. (2006) developed a practical and efficient synthesis of orthogonally protected α-2,3-diaminopropionic acid (2,3-Dap) and 2,4-diaminobutanoic acid (2,4-Dab) starting from Fmoc-Asp/Glu. The synthesis involved several key steps, including the formation of Fmoc-Asp/Glu-5-oxazolidinone acids, conversion to acyl azides, Curtius rearrangement, and hydrolysis of the oxazolidinone group, showcasing the versatility of Fmoc-protected amino acids in peptide synthesis (Rao, Tantry, & Babu, 2006).

In addition, Lam et al. (2022) highlighted the challenges in incorporating Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis (SPPS), revealing its rapid lactamization under various conditions. Despite these challenges, they demonstrated that complete incorporation could be achieved with specific coupling reagents, emphasizing the importance of choosing appropriate orthogonally protected building blocks for successful peptide synthesis (Lam, Wu, & Wong, 2022).

Chemosensor Development

The development of chemosensors for detecting divalent zinc ions showcases another application of Fmoc-protected amino acids. Shults, Pearce, and Imperiali (2003) described a modular peptide scaffold incorporating a chelation-sensitive fluorophore prepared as the protected amino acid derivative Fmoc-Sox-OH. This approach allowed for tunable affinities for Zn(2+) by varying the type, number, and arrangement of ligands, demonstrating the utility of Fmoc-protected amino acids in designing specific and sensitive chemosensors for metal ions (Shults, Pearce, & Imperiali, 2003).

Nanotechnology and Material Science

The rapid advancement in peptide- and amino-acid-based nanotechnology for biomedical applications further underscores the significance of Fmoc-protected amino acids. Schnaider et al. (2019) explored the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH. They developed methods for integrating these nanoassemblies within resin-based composites, which demonstrated antibacterial activity without compromising the material's mechanical and optical properties. This study highlights the potential of Fmoc-decorated self-assembling building blocks in creating enhanced composite materials for biomedical applications (Schnaider et al., 2019).

Eigenschaften

IUPAC Name |

(2S)-3-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O6/c27-22-12-6-1-7-16(22)14-34-25(32)28-13-23(24(30)31)29-26(33)35-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWACIVEQKMBCJ-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.